

Understanding the Allosteric Inhibition of TYK2 by Small Molecules: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the allosteric inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It details the mechanism of action, presents key quantitative data for notable small molecule inhibitors, outlines experimental protocols for their characterization, and visualizes the critical signaling pathways and workflows involved.

Introduction to TYK2 and Its Role in Disease

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling. It is a key component of the JAK-STAT signaling pathway, mediating signals for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFN- α/β). These cytokines are integral to the immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.

TYK2, like other JAKs, possesses a tandem kinase-like domain structure, consisting of a catalytically active kinase domain (JH1) and an adjacent pseudokinase domain (JH2). The JH2 domain, which lacks catalytic activity, plays a critical regulatory role by inhibiting the activity of the JH1 domain.

The Mechanism of Allosteric Inhibition





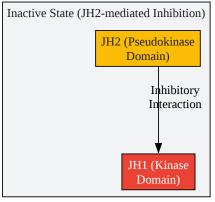


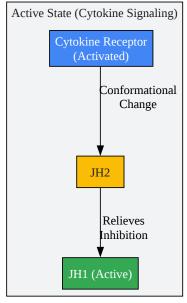
Traditional JAK inhibitors (jakinibs) target the highly conserved ATP-binding site within the active kinase (JH1) domain. This can lead to a lack of selectivity and off-target effects, as this site is similar across all JAK family members (JAK1, JAK2, JAK3, and TYK2).

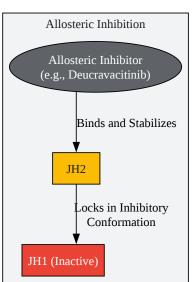
A novel and more selective approach involves the allosteric inhibition of TYK2 by targeting the regulatory JH2 domain. Small molecules designed to bind to the JH2 domain stabilize it in an inhibitory conformation. This, in turn, prevents the conformational changes necessary for the activation of the JH1 kinase domain, thereby blocking downstream signaling. This mechanism offers a high degree of selectivity for TYK2 over other JAKs.

Deucravacitinib (BMS-986165) is a prime example of a highly selective allosteric TYK2 inhibitor. It binds to the JH2 domain, locking the enzyme in an inactive state. This has demonstrated clinical efficacy in the treatment of psoriasis and is being investigated for other autoimmune conditions.









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Caption: Mechanism of TYK2 Allosteric Inhibition.

Quantitative Data for Allosteric TYK2 Inhibitors

The following tables summarize key quantitative data for deucravacitinib and other representative allosteric TYK2 inhibitors.

Table 1: In Vitro Potency of Allosteric TYK2 Inhibitors



Compound	Target	Assay Type	IC50 (nM)	Reference
Deucravacitinib (BMS-986165)	TYK2 JH2	TR-FRET Binding Assay	1.0	
Deucravacitinib (BMS-986165)	TYK2	Cellular pSTAT Assay (IL-23)	1.3	
Deucravacitinib (BMS-986165)	TYK2	Cellular pSTAT Assay (IFN-α)	0.2	
NDI-034858	TYK2 JH2	Biochemical Assay	1.9	_
NDI-034858	TYK2	Cellular pSTAT Assay (IL-23)	29	_
NDI-034858	TYK2	Cellular pSTAT Assay (IFN-α)	26	

Table 2: Selectivity Profile of Deucravacitinib

JAK Family Member	Cellular pSTAT Assay IC50 (nM)	Selectivity vs. TYK2 (IL-23)	Reference
TYK2 (IL-23)	1.3	-	
JAK1 (IL-6)	>10,000	>7,692-fold	
JAK2 (GM-CSF)	>10,000	>7,692-fold	
JAK3 (IL-2)	>10,000	>7,692-fold	-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TR-FRET Binding Assay for TYK2 JH2 Domain

This assay quantifies the binding of a small molecule inhibitor to the isolated TYK2 JH2 domain.



Materials:

- Recombinant human TYK2 JH2 domain (GST-tagged)
- LanthaScreen™ Tb-anti-GST Antibody
- Fluorescently labeled tracer molecule that binds to the JH2 domain
- Test compounds (allosteric inhibitors)
- Assay buffer (e.g., HEPES, pH 7.5, with NaCl, EGTA, and Brij-35)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the TYK2 JH2 domain, Tb-anti-GST antibody, and the fluorescent tracer.
- Add the diluted test compounds to the wells.
- Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).
- Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a fourparameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in whole cells.

Materials:

 Human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells - PBMCs).

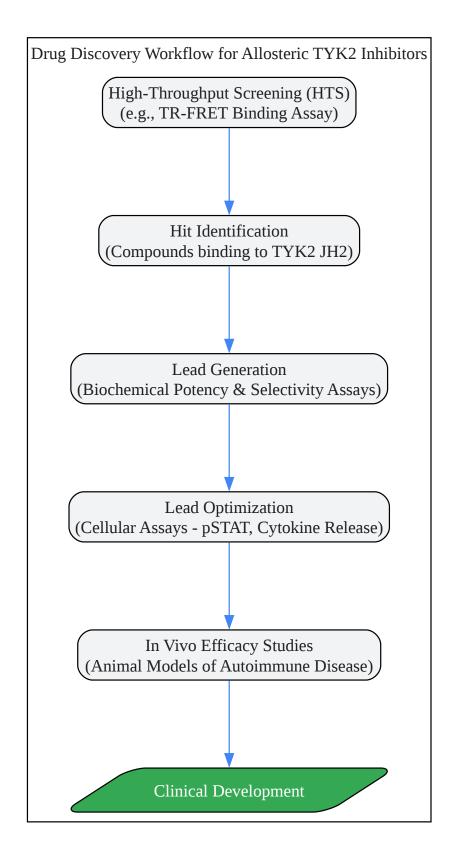


- Cytokines (e.g., recombinant human IL-23, IFN-α).
- Test compounds.
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
- Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3 for IL-23 signaling).
- Flow cytometer.

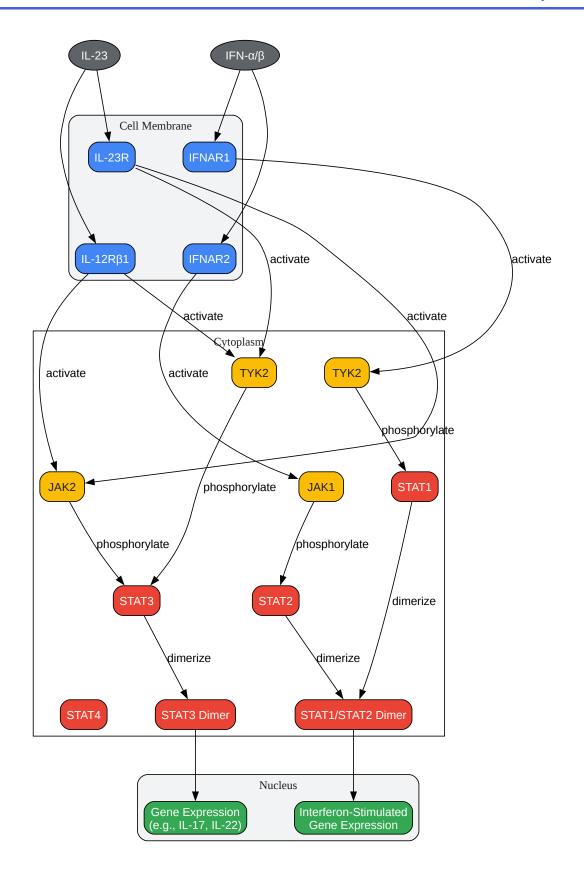
Procedure:

- Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
- Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
- Fix the cells to terminate the signaling reaction and preserve the phosphorylation state.
- o Permeabilize the cells to allow antibody entry.
- Stain the cells with the fluorescently labeled anti-pSTAT antibody.
- Analyze the cells by flow cytometry to quantify the level of pSTAT in the cell population.
- Calculate the IC50 values based on the inhibition of cytokine-induced STAT phosphorylation.









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